1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
Description
The compound 1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea is a urea derivative featuring a substituted phenyl group (5-chloro-2-methoxyphenyl) and a thiazole ring linked to a 7-methoxybenzofuran moiety. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, due to their hydrogen-bonding capabilities and structural versatility . The thiazole and benzofuran components are common pharmacophores in medicinal chemistry, contributing to interactions with biological targets through aromatic stacking and electronic effects .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-26-15-7-6-12(21)9-13(15)22-19(25)24-20-23-14(10-29-20)17-8-11-4-3-5-16(27-2)18(11)28-17/h3-10H,1-2H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHLQEAZLAUFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Synthesis of the Thiazole Ring: This step may involve the use of thioamides and α-halo ketones under specific reaction conditions.
Coupling of the Benzofuran and Thiazole Rings: This can be done using coupling reagents such as EDCI or DCC.
Formation of the Urea Linkage: This step involves the reaction of isocyanates with amines to form the urea bond.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Study: Urease Inhibition
A study on urea derivatives indicated that similar compounds could serve as potent urease inhibitors, which are valuable in treating conditions associated with urease activity, such as kidney stones and urinary tract infections. The synthesis of related thiourea compounds demonstrated significant urease inhibitory activity, suggesting that this compound could have similar applications .
Agricultural Applications
The compound's potential as a pesticide is notable due to its structural features that may confer herbicidal or insecticidal properties. Research into related thiazole-containing compounds has shown effectiveness against various agricultural pests and pathogens.
Case Study: Pesticidal Activity
Research involving thiazole derivatives has demonstrated their utility as fungicides and insecticides. These studies suggest that the incorporation of benzofuran and chloro substituents can enhance the biological activity of pesticides, leading to improved efficacy in agricultural settings .
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Thiazole vs. Thiadiazole Analogs
The replacement of the thiazole ring with a 1,3,4-thiadiazole is observed in 1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea (CAS 426251-11-8) . Thiadiazoles are more electron-deficient than thiazoles due to the additional nitrogen atom, which may enhance metabolic stability but reduce solubility. This substitution could alter binding affinities in kinase or receptor targets .
Benzofuran vs. Benzothiazole Analogs
1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (CID 750418) replaces the benzofuran with a benzothiazole . However, benzofurans may offer better π-π stacking due to their oxygen heteroatom .
Substituent Effects
Chloro and Methoxy Groups
The 5-chloro-2-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl in CID 750418 . The ortho-methoxy group may sterically hinder rotational freedom, affecting conformational stability. Chlorine at the para position (as in CID 750418) could enhance lipophilicity and membrane permeability compared to the meta-chloro substitution in the target compound .
Trifluoromethyl and Fluoro Substituents
In 1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea (PQ401), a quinoline replaces the thiazole-benzofuran system, introducing a rigid aromatic scaffold . Trifluoromethyl groups, as seen in , increase electronegativity and metabolic resistance, whereas methoxy groups improve solubility but may reduce target affinity .
Urea Linkage vs. Alternative Functional Groups
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 921567-42-2) replaces the urea with a benzamide . Urea’s dual hydrogen-bond donor/acceptor capacity often enhances binding specificity compared to amides, which primarily act as hydrogen-bond acceptors. This difference could influence potency in kinase inhibition or antimicrobial activity .
Data Table: Key Structural and Hypothetical Properties
*LogP values estimated using fragment-based methods.
Discussion of Research Implications
The structural variations among these analogs highlight trade-offs between electronic effects, solubility, and target engagement. For instance:
- Thiazole-Benzofuran Core : The target compound’s combination of thiazole and benzofuran may optimize π-π interactions and moderate LogP, balancing bioavailability and activity .
- Substituent Positioning : Meta-chloro and ortho-methoxy groups in the target compound could reduce off-target interactions compared to para-substituted analogs .
- Urea vs. Amide : The urea group likely confers higher binding specificity in enzyme inhibition, though amides (e.g., CAS 921567-42-2) may offer better pharmacokinetic profiles .
Biological Activity
1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, particularly in the context of anticancer properties.
Chemical Structure
The compound features a complex structure combining a chloro-substituted methoxyphenyl group with a thiazole moiety and a benzofuran derivative. The molecular formula is C18H17ClN2O3S, and its IUPAC name reflects its structural complexity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the distinct functional groups necessary for its biological activity. The methods often include:
- Condensation reactions to form the urea linkage.
- Cyclization processes to develop the thiazole and benzofuran rings.
- Substitution reactions to introduce the chloro and methoxy groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 | |
| Compound B | HCT116 (colon cancer) | 1.61 | |
| Compound C | A549 (lung cancer) | 0.95 |
These findings suggest that similar thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of specific kinases : Compounds with similar structures have been shown to inhibit kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation.
- Induction of apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have documented the efficacy of thiazole-based compounds in preclinical models:
- Thiazole Derivatives Against Colon Cancer : A study demonstrated that thiazole derivatives exhibited potent activity against HCT116 cells with IC50 values significantly lower than conventional chemotherapeutics .
- Benzofuran and Thiazole Synergy : Research indicated that the combination of benzofuran and thiazole moieties enhanced anticancer activity, suggesting a synergistic effect that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
